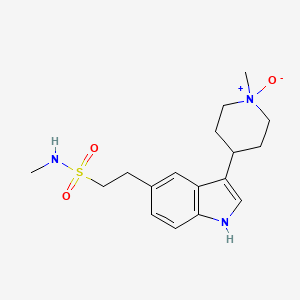
Naratriptan N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naratriptan N-Oxide is a derivative of Naratriptan, a triptan drug primarily used for the treatment of migraine headaches. Naratriptan is a selective agonist for the serotonin (5-hydroxytryptamine) 1B and 1D receptors, which are involved in the pathophysiology of migraines. This compound retains the core structure of Naratriptan but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naratriptan N-Oxide typically involves the oxidation of Naratriptan. One common method is the use of oxidizing agents such as chloramine-T in an alkaline medium. The reaction is often catalyzed by palladium (II) chloride to enhance the reaction rate and yield. The reaction conditions include maintaining a temperature of around 298 K and ensuring the presence of an alkaline environment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Naratriptan N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Chloramine-T, hydrogen peroxide, and other oxidizing agents in alkaline conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Naratriptan.
Substitution: Substituted indole or piperidine derivatives
Scientific Research Applications
Naratriptan N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in migraine treatment and other neurological conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mechanism of Action
Naratriptan N-Oxide exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine) 1B and 1D receptors. The compound mimics the action of serotonin, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action helps alleviate migraine symptoms. The N-oxide group may influence the compound’s binding affinity and selectivity for these receptors, potentially altering its pharmacokinetic and pharmacodynamic profile .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a shorter half-life and different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action but shorter duration compared to Naratriptan.
Zolmitriptan: Offers multiple administration routes, including nasal spray and oral disintegrating tablets.
Uniqueness of Naratriptan N-Oxide: this compound is unique due to its N-oxide group, which can influence its pharmacological properties. This modification may enhance its stability, alter its metabolic pathway, and potentially improve its efficacy and safety profile compared to other triptans .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYHRZTATXPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676061 |
Source


|
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-52-2 |
Source


|
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)


![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)




![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)

